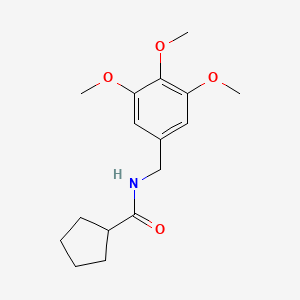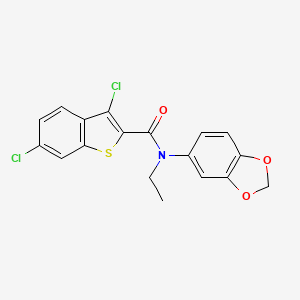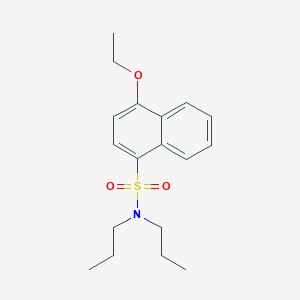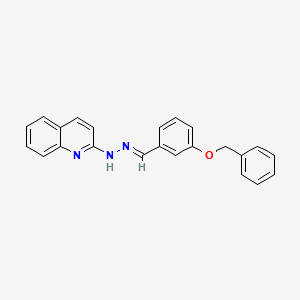
N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly referred to as CFM-2, and it has been found to exhibit potent anti-inflammatory and analgesic properties. CFM-2 has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
CFM-2 exerts its anti-inflammatory and analgesic effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. CFM-2 has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the suppression of NF-κB-mediated gene expression.
Biochemical and Physiological Effects
CFM-2 has been shown to exhibit potent anti-inflammatory and analgesic effects in various in vitro and in vivo models. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to decrease the infiltration of immune cells into inflamed tissues. CFM-2 has also been shown to reduce the production of reactive oxygen species (ROS) and to enhance the activity of antioxidant enzymes, leading to a reduction in oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFM-2 has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits potent anti-inflammatory and analgesic properties in various in vitro and in vivo models. However, CFM-2 also has some limitations. It has a relatively short half-life in vivo, and its pharmacokinetic properties have not been fully characterized. Additionally, CFM-2 may exhibit off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
CFM-2 has significant potential for the development of new drugs to treat chronic pain and inflammation. Future research should focus on further characterizing the pharmacokinetic properties of CFM-2 and identifying potential off-target effects. Additionally, the development of more potent and selective analogs of CFM-2 could lead to the discovery of new drugs with improved therapeutic properties. Finally, the use of CFM-2 in combination with other anti-inflammatory and analgesic drugs could lead to the development of new treatment strategies for chronic pain and inflammation.
Métodos De Síntesis
CFM-2 can be synthesized using a multistep process that involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate compound. The intermediate is then reacted with acryloyl chloride to yield CFM-2. The purity of the final product can be improved using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CFM-2 has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat chronic pain and inflammation. CFM-2 has also been shown to be effective in reducing the severity of symptoms associated with various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Propiedades
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO2/c1-21-13-6-2-11(3-7-13)4-9-16(20)19-12-5-8-15(18)14(17)10-12/h2-10H,1H3,(H,19,20)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWUQTBCUCTPMT-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)



![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5758111.png)